![molecular formula C20H21FN2O2 B12412915 methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)

methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

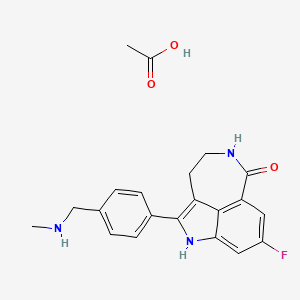

HN37, also known as pynegabine, is a potent and chemically stable antiepileptic drug candidate. It is a structural analog of retigabine, a previously marketed antiepileptic drug. HN37 has demonstrated enhanced activation potency toward neuronal Kv7 channels and high in vivo efficacy in various pre-clinical seizure models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HN37 involves a three-step process that includes unconventional methoxycarbonylation and highly efficient Buchwald–Hartwig cross-coupling . The core reaction is the palladium-catalyzed Buchwald–Hartwig cross-coupling of bromide and commercially available p-fluorobenzylamine . This method avoids the use of hazardous reagents and does not require column chromatographic purification, making it feasible for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: HN37 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical stability is enhanced by deleting the ortho liable NH2 group and installing two adjacent methyl groups to the carbamate motif .

Common Reagents and Conditions: Common reagents used in the synthesis of HN37 include palladium catalysts and p-fluorobenzylamine . The reaction conditions are optimized to avoid hazardous reagents and ensure high yield and purity .

Major Products: The major product formed from these reactions is HN37 itself, which exhibits enhanced activation potency toward neuronal Kv7 channels .

Wissenschaftliche Forschungsanwendungen

HN37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily being investigated as an antiepileptic drug due to its high efficacy in pre-clinical seizure models . Additionally, HN37’s unique mechanism of action makes it a valuable tool for studying neuronal Kv7 channels and their role in various neurological disorders .

Wirkmechanismus

HN37 exerts its effects by enhancing the activation potency of neuronal Kv7 channels, which are crucial for regulating intrinsic electrical properties in excitable cells . The compound binds to specific sites on the Kv7 channels, stabilizing their open conformation and thereby reducing neuronal excitability . This mechanism is particularly effective in treating epilepsy and other neurological disorders characterized by hyper-excitation of neurons .

Vergleich Mit ähnlichen Verbindungen

HN37 is a structural analog of retigabine, but it offers several advantages over its predecessor. Retigabine was discontinued due to serious side effects, including skin discoloration and retinal pigment abnormalities . In contrast, HN37 has improved chemical stability, stronger efficacy, and a better safety margin . Other similar compounds include cannabidiol (CBD) and phosphatidylinositol 4,5-bisphosphate (PIP2), which also target Kv7 channels but have different binding modes and activation mechanisms .

Conclusion

HN37 is a promising antiepileptic drug candidate with significant potential in scientific research and clinical applications. Its unique mechanism of action, enhanced chemical stability, and high efficacy make it a valuable compound for further investigation and development.

Eigenschaften

Molekularformel |

C20H21FN2O2 |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |

InChI |

InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |

InChI-Schlüssel |

HXUBJZRAVCPBRH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)